molecular formula C11H15ClN2OS B1379665 N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 1807939-20-3

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No. B1379665
M. Wt: 258.77 g/mol
InChI Key: PKDFDJUDEVKSSO-NTUHNPAUSA-N
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Description

“N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide” is a chemical compound with the CAS Number: 1807939-20-3 . It has a molecular weight of 258.77 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (E)-N-((2-chloro-6-methylpyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide . The InChI code is 1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+ .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 258.77 .

Scientific Research Applications

Chromatographic Enantioseparation

Chiral sulfinamides, including derivatives closely related to N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide, have shown significant potential in chemistry, medicine, and material science. A study detailed the enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases (CSPs), highlighting the importance of such compounds in stereoselective synthesis and analysis (Zeng, Wen, Xiang, & Zhang, 2018).

Mechanistic Insights on Stereoselective Addition

The asymmetric nucleophilic 1,2-addition involving sulfinamide derivatives, such as N-benzylidene-2-methylpropane-2-sulfinamide, was investigated, offering mechanistic insights that are valuable for understanding the stereoselectivity of reactions involving similar sulfinamide compounds (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Diastereoselective Radical Alkylation

Research on ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides demonstrated high diastereoselectivity in the alkyl radical addition reaction, leading to enantiomerically pure primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines. This emphasizes the compound's utility in the synthesis of complex molecular structures with specific chiral centers (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).

Nickel(II)-Catalyzed Addition Reactions

A study reported the Ni(II)-catalyzed addition of (hetero)aryl boroxines to N-sulfinyltritylamine, leading to the synthesis of sulfinamide products. This method illustrates the catalytic synthesis potential of sulfinamides, sulfonimidamides, and primary sulfonamides, showcasing the versatile reactivity and applicability of sulfinamide derivatives in synthetic chemistry (Lo & Willis, 2021).

properties

IUPAC Name

(NE)-N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDFDJUDEVKSSO-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)Cl)/C=N/S(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
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N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

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